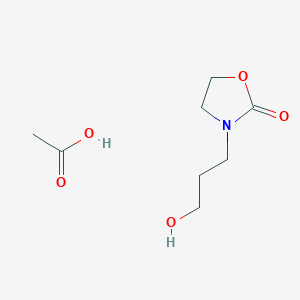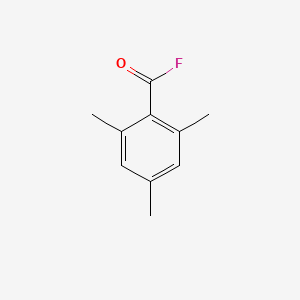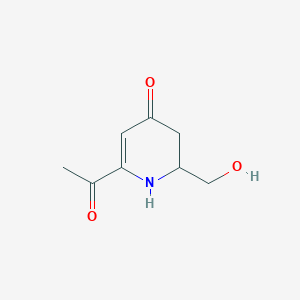
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone is a chemical compound with a unique structure that includes a pyridinone ring substituted with acetyl and hydroxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone can be achieved through several synthetic routes. One common method involves the reaction of 2,6-lutidine with potassium permanganate to form dipicolinic acid, which is then reduced using sodium borohydride/iodine in tetrahydrofuran to yield the desired compound . This multistep route, however, has been noted for its unsatisfactory yields and environmental burden due to the use of strong oxidizing and reducing agents .
Industrial Production Methods
In industrial settings, biocatalytic processes are being explored as more sustainable alternatives. For instance, the use of recombinant microbial whole cells as catalysts has been demonstrated to efficiently convert naturally-occurring 2,6-lutidine to this compound . This method offers higher yields and reduced environmental impact compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions typically involve controlled temperatures and solvents such as tetrahydrofuran.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of metal complexes and catalysts.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of biopolymers and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone include:
- 2,6-Bis(hydroxymethyl)pyridine
- 6-Methyl-2-pyridine methanol
- Dipicolinic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For instance, the presence of both acetyl and hydroxymethyl groups allows for diverse chemical reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
214218-63-0 |
|---|---|
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
6-acetyl-2-(hydroxymethyl)-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C8H11NO3/c1-5(11)8-3-7(12)2-6(4-10)9-8/h3,6,9-10H,2,4H2,1H3 |
InChI-Schlüssel |
SIWHSHNFBDSUFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=O)CC(N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



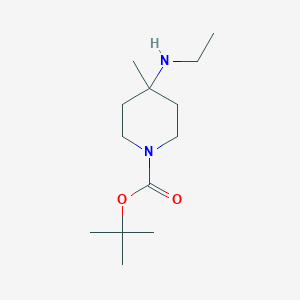
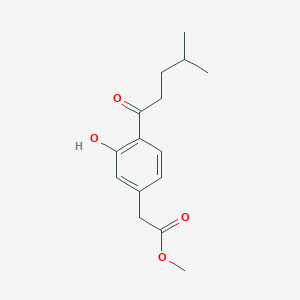

![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
![Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)-](/img/structure/B13952395.png)
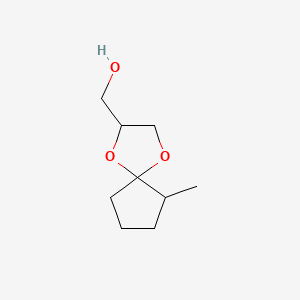
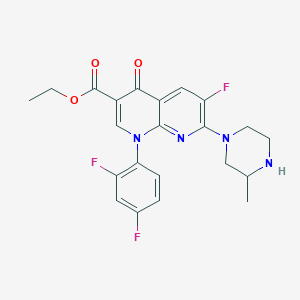

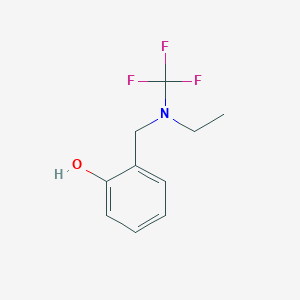
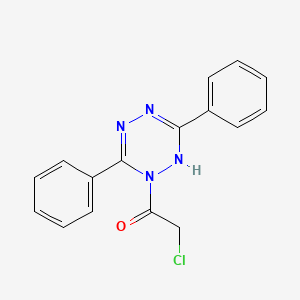
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)
